

# Comparative Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetonitrile and Its Isomers

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## Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetonitrile

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **2-Bromo-5-fluorophenylacetonitrile** and its derivatives. This guide provides a comparative analysis of available spectroscopic data to aid in the identification, characterization, and quality control of these compounds.

This guide presents a compilation of spectroscopic data for **2-Bromo-5-fluorophenylacetonitrile** and its structural isomer, 3-Bromo-5-fluorophenylacetonitrile. The objective is to provide a clear, comparative overview of their characteristic spectral features across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Such data is crucial for unambiguous identification, purity assessment, and structural elucidation in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-5-fluorophenylacetonitrile** and 3-Bromo-5-fluorophenylacetonitrile.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2-Bromo-5-fluorophenylacetonitrile	CDCl <sub>3</sub>	Data not available	-	-	-
3-Bromo-5-fluorophenylacetonitrile	CDCl <sub>3</sub>	7.26-7.28	m	1H	Ar-H
7.17-7.21	dm	1H	Ar-H		
6.98-7.02	dm	1H	Ar-H		
3.73	s	2H	CH <sub>2</sub>		

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
2-Bromo-5-fluorophenylacetonitrile	CDCl <sub>3</sub>	Data not available	-
3-Bromo-5-fluorophenylacetonitrile	CDCl <sub>3</sub>	162.90 (d, JCF = 252.1 Hz)	C-F
133.95 (d, JCF = 8.5 Hz)	Ar-C		
127.24 (d, JCF = 3.8 Hz)	Ar-C		
123.53 (d, JCF = 10.0 Hz)	Ar-C		
119.22 (d, JCF = 23.8 Hz)	Ar-C		
117.00	CN		
114.50 (d, JCF = 23.1 Hz)	Ar-C		
23.30 (d, JCF = 1.5 Hz)	CH <sub>2</sub>		

Table 3: <sup>19</sup>F NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (Hz)
2-Bromo-5-fluorophenylacet onitrile	CDCl <sub>3</sub>	Data not available	-	-
3-Bromo-5-fluorophenylacet onitrile	CDCl <sub>3</sub>	-109.46	dd	JHF = 8.0, 8.0

Table 4: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
2-Bromo-5-fluorophenylacet onitrile	Data not available	-
Phenylacetoneitrile (Reference)	~2250	C≡N stretch
~3030	Aromatic C-H stretch	
~2920	Aliphatic C-H stretch	

Table 5: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M] <sup>+</sup> •	Key Fragments (m/z)
2-Bromo-5-fluorophenylacet onitrile	EI	213/215	Data not available
Phenylacetoneitrile (Reference)	EI	117	90 ([M-HCN] <sup>+</sup> )

Note: "d" denotes doublet, "dd" denotes doublet of doublets, "dm" denotes doublet of multiplets, "m" denotes multiplet, and "s" denotes singlet. J values represent coupling constants

in Hertz (Hz).

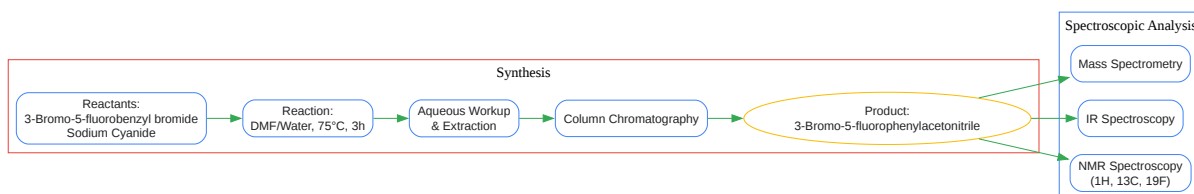
## Experimental Protocols

Synthesis of 2-[3-Bromo-5-fluorophenyl]acetonitrile<sup>[1]</sup> A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) was treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture was heated at 75°C in a sealed tube for 3 hours. After cooling to room temperature, the reaction was partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous phase was extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts were washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 2-[3-bromo-5-fluorophenyl]acetonitrile (0.64 g, 58%).<sup>[1]</sup>

NMR Spectroscopy <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra for 3-Bromo-5-fluorophenylacetonitrile were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard.<sup>[1]</sup>

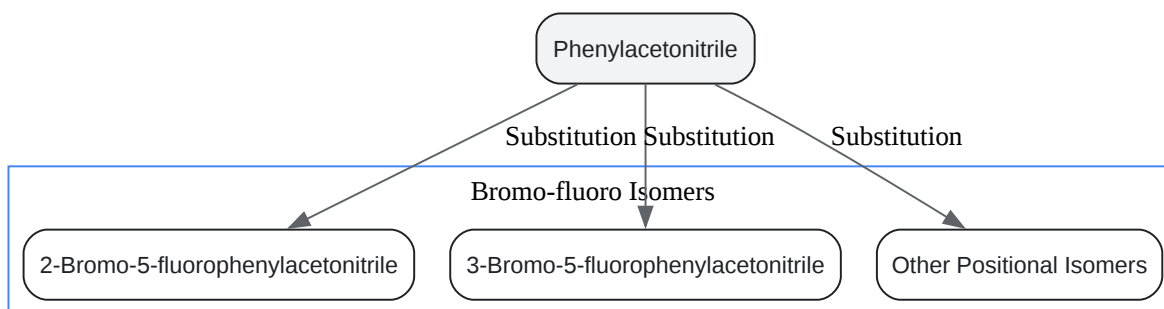
General Protocol for NMR Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of TMS is added as an internal reference ( $\delta = 0.00$  ppm). The sample is then vortexed to ensure homogeneity before being placed in the spectrometer.

## Visualizations



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Caption: General workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-fluorophenylacetonitrile.



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Caption: Structural relationship of **2-Bromo-5-fluorophenylacetonitrile** and its isomers to the parent compound, Phenylacetonitrile.

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## References

- 1. researchgate.net [researchgate.net]
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